benzylN-(3-chloro-2-oxopropyl)carbamate
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Overview
Description
Benzyl N-(3-chloro-2-oxopropyl)carbamate is an organic compound with the molecular formula C11H12ClNO3. It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a chloro group, and an oxopropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(3-chloro-2-oxopropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 3-chloro-2-oxopropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of benzyl N-(3-chloro-2-oxopropyl)carbamate involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-chloro-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxopropyl group can undergo oxidation or reduction under specific conditions.
Hydrolysis: The compound can be hydrolyzed to produce benzyl alcohol and 3-chloro-2-oxopropylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Benzyl alcohol and 3-chloro-2-oxopropylamine.
Scientific Research Applications
Benzyl N-(3-chloro-2-oxopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the chloro and oxopropyl groups.
Benzyl (2-oxopropyl)carbamate: Similar but without the chloro group.
Uniqueness
Benzyl N-(3-chloro-2-oxopropyl)carbamate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific chemical reactions and applications where such reactivity is desired.
Properties
Molecular Formula |
C11H12ClNO3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
benzyl N-(3-chloro-2-oxopropyl)carbamate |
InChI |
InChI=1S/C11H12ClNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15) |
InChI Key |
ISNQAEOLORGFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)CCl |
Origin of Product |
United States |
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